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Compound of Interest

Compound Name: 2,5-Disulphobenzaldehyde

Cat. No.: B3193580

This technical guide provides an in-depth exploration of the spectroscopic properties of 2-
formylbenzene-1,4-disulfonic acid. Designed for researchers, scientists, and professionals in
drug development, this document outlines the expected spectral data based on theoretical
principles and analysis of structurally related compounds. It further details the established
methodologies for acquiring and interpreting this data, ensuring scientific integrity and fostering
a deeper understanding of this compound's molecular architecture.

Introduction: The Structural and Functional
Significance

2-Formylbenzene-1,4-disulfonic acid, with the chemical formula C7HeO7S2 and a molecular
weight of 266.25 g/mol [1], is an aromatic organic compound characterized by a benzene ring
substituted with a formyl group and two sulfonic acid groups at positions 2, 1, and 4,
respectively. The high polarity imparted by the sulfonic acid moieties renders the compound
highly soluble in aqueous solutions, a critical property influencing its application in areas such
as the synthesis of polymer electrolyte membranes[2]. The precise characterization of its
chemical structure through spectroscopic methods is paramount for quality control, reaction
monitoring, and understanding its physicochemical behavior in various applications.

This guide will systematically cover the key spectroscopic techniques used to elucidate the
structure of 2-formylbenzene-1,4-disulfonic acid: Nuclear Magnetic Resonance (NMR)
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spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-
Vis) spectroscopy. While experimental spectra for this specific molecule are not readily
available in public databases, this guide will provide robust predictions based on established
spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic
molecules in solution. For 2-formylbenzene-1,4-disulfonic acid, both *H and 3C NMR are
indispensable for confirming the substitution pattern of the benzene ring and the presence of
the formyl group.

Predicted *H NMR Spectrum

The *H NMR spectrum of 2-formylbenzene-1,4-disulfonic acid is expected to reveal three
distinct signals in the aromatic region and one signal for the aldehyde proton. The sulfonic acid
groups are strongly electron-withdrawing, leading to a general downfield shift of the aromatic
protons. The analysis of a related compound, 2,4-dimethylbenzenesulfonic acid, shows
aromatic protons in the range of 7.0-7.8 ppm|[3]. Due to the additional electron-withdrawing
sulfonic acid group and the formyl group, the protons of 2-formylbenzene-1,4-disulfonic acid
are expected to be further downfield.

Table 1: Predicted *H NMR Chemical Shifts for 2-Formylbenzene-1,4-disulfonic acid
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Proton

Predicted
Chemical Shift

(3, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

Aldehyde (-CHO)

9.8-10.2

Singlet (s)

N/A

The aldehyde
proton is highly
deshielded and
typically appears
as a singlet in

this region.

8.2-84

Doublet (d)

~2 Hz

This proton is
ortho to a
sulfonic acid
group and meta
to the other, with
a small coupling
to H-5.

7.8-8.0

Doublet of
doublets (dd)

~8Hz, ~2 Hz

This proton is
coupled to both
H-3 (meta) and
H-6 (ortho).

H-6

8.0-8.2

Doublet (d)

~8 Hz

This proton is
ortho to the
formyl group and

coupled to H-5.

Note: Predictions are for a sample dissolved in D20. The acidic protons of the sulfonic acid

groups will exchange with D20 and will not be observed.

Predicted **C NMR Spectrum

The 13C NMR spectrum will provide complementary information, confirming the carbon

framework of the molecule. The spectrum is expected to show seven distinct signals: six for the
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aromatic carbons and one for the carbonyl carbon of the formyl group. The carbons attached to
the electron-withdrawing sulfonic acid groups will be significantly shifted downfield.

Table 2: Predicted 3C NMR Chemical Shifts for 2-Formylbenzene-1,4-disulfonic acid

Predicted Chemical Shift ]
Carbon Rationale

(3, ppm)

The carbonyl carbon of an
C=0 (formyl) 190 - 195 aldehyde is characteristically
found in this downfield region.

Aromatic carbon attached to a

C-1 145 - 150 . _

sulfonic acid group.

Aromatic carbon attached to
C-2 135 - 140

the formyl group.

Aromatic carbon with an
C-3 125-130 _ _ _

adjacent sulfonic acid group.

Aromatic carbon attached to a
C-4 140 - 145 _ _

sulfonic acid group.

Aromatic carbon deshielded by
C-5 120- 125 ] )

adjacent substituents.

Aromatic carbon ortho to the
C-6 130 - 135

formyl group.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra
of 2-formylbenzene-1,4-disulfonic acid.

Step-by-Step Methodology:
e Sample Preparation:

o Weigh approximately 10-20 mg of 2-formylbenzene-1,4-disulfonic acid disodium salt.
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o Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D20). The use of D20 is crucial as
the compound is highly polar and this solvent will exchange with the acidic sulfonic acid
protons, simplifying the spectrum.

o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:
o Use a 400 MHz (or higher) NMR spectrometer.
o Tune and match the probe for both *H and 3C frequencies.
o Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:

[¢]

Acquire a standard one-dimensional *H spectrum.

[e]

Set the spectral width to cover the range of -1 to 12 ppm.

o

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

[¢]

Process the data with Fourier transformation, phase correction, and baseline correction.

o

Reference the spectrum to the residual HDO signal at approximately 4.79 ppm.

e 13C NMR Acquisition:

o

Acquire a proton-decoupled 3C spectrum.

[¢]

Set the spectral width to cover the range of 0 to 200 ppm.

[¢]

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural
abundance of 13C.

o

Process the data similarly to the *H spectrum.

Caption: Workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation. For 2-formylbenzene-1,4-disulfonic
acid, the IR spectrum will be dominated by the characteristic vibrations of the sulfonic acid,
formyl, and substituted benzene ring moieties.

Table 3: Predicted IR Absorption Bands for 2-Formylbenzene-1,4-disulfonic acid
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Wavenumber

Vibration Type Functional Group Rationale

(cm™)

3100 - 3000

C-H stretch

Aromatic

Characteristic
stretching vibrations of
C-H bonds on the

benzene ring.

2850 - 2750

C-H stretch

Aldehyde

The C-H stretch of the
formyl group often
appears as two weak

bands in this region.

1710 - 1690

C=0 stretch

Aldehyde

Strong absorption due
to the carbonyl stretch
of the aromatic

aldehyde.

1600, 1475

C=C stretch

Aromatic

Skeletal vibrations of

the benzene ring.

1250 - 1150

S=0 stretch

(asymmetric)

Sulfonic Acid

A very strong and
broad absorption band
characteristic of the
asymmetric S=0
stretch in sulfonic

acids.

1080 - 1030

S=0 stretch

(symmetric)

Sulfonic Acid

A strong absorption
band for the
symmetric S=0

stretch.

850 - 800

C-H bend (out-of-

plane)

Aromatic

Bending vibrations
indicative of the 1,2,4-
trisubstitution pattern

on the benzene ring.

Note: The O-H stretch of the sulfonic acid groups will likely appear as a very broad band in the

3400-2400 cm~1 region, often obscuring other signals.
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Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 2-formylbenzene-1,4-disulfonic acid disodium salt
directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

» Data Acquisition:

[¢]

Use a Fourier Transform Infrared (FTIR) spectrometer.

o

Collect a background spectrum of the empty ATR crystal.

[e]

Collect the sample spectrum over the range of 4000 to 600 cm—1.

(¢]

Co-add a sufficient number of scans (e.g., 32 or 64) for a high-quality spectrum.
» Data Processing:

o Perform a background correction.

o Identify and label the major absorption peaks.
Caption: Workflow for FTIR spectroscopic analysis using ATR.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
For 2-formylbenzene-1,4-disulfonic acid, electrospray ionization (ESI) in negative ion mode is
the most appropriate method due to the acidic nature of the sulfonic acid groups.

Predicted Mass Spectrum
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In negative ion mode ESI-MS, the molecule is expected to be observed as the singly charged
deprotonated species [M-H]~ and the doubly charged deprotonated species [M-2H]?".

Table 4: Predicted m/z Values in Negative lon ESI-MS

lon Formula Calculated m/z Rationale

Loss of one acidic
[M-H]~ [C7H507S2]~ 264.95
proton.

Loss of two acidic
[M-2H]2- [C7H407S2)2~ 132.47
protons.

Fragmentation of the parent ion is also expected. Based on the fragmentation patterns of
similar sulfonates, the loss of SOz (64 Da) is a common pathway[4].

Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as a water/acetonitrile mixture.

o |nfusion and lonization:

o Infuse the sample solution into the electrospray ionization (ESI) source of the mass
spectrometer at a low flow rate (e.g., 5-10 pL/min).

o Operate the ESI source in negative ion mode.
e Mass Analysis:
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the
parent ion of interest and subjecting it to collision-induced dissociation (CID).

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.apacpharma.com/product/cas/51818-11-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3193580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

UV-Visible Spectroscopy: Investigating Electronic
Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The absorption of UV or visible light corresponds to the excitation of electrons from lower to

higher energy orbitals.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 2-formylbenzene-1,4-disulfonic acid in an aqueous solution is
expected to show absorption bands characteristic of a substituted benzene ring. The presence
of the formyl group, which is a chromophore, will influence the absorption maxima. The
absorption peaks are influenced by functional groups and conjugated systems[5].

Table 5: Predicted UV-Vis Absorption Maxima (A_max)

Predicted A_max (nm) Electronic Transition Rationale

This absorption is
~250 - 260 - T characteristic of the benzene

ring.

This weaker absorption band
is due to the electronic

~290 - 310 n- T transition of the non-bonding
electrons of the carbonyl

oxygen in the formyl group.

Experimental Protocol for UV-Vis Data Acquisition
Step-by-Step Methodology:

e Sample Preparation:

o Prepare a stock solution of known concentration of 2-formylbenzene-1,4-disulfonic acid in

deionized water.
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o Prepare a series of dilutions to find a concentration that gives an absorbance reading
between 0.1 and 1.0.

o Data Acquisition:

o

Use a dual-beam UV-Vis spectrophotometer.

[e]

Fill a quartz cuvette with deionized water to serve as the blank.

o

Fill a second quartz cuvette with the sample solution.

[¢]

Scan the sample from approximately 200 to 400 nm.
o Data Analysis:
o Identify the wavelength of maximum absorbance (A_max).

o If the concentration is known, the molar absorptivity (¢€) can be calculated using the Beer-
Lambert law.

Conclusion

The comprehensive spectroscopic analysis of 2-formylbenzene-1,4-disulfonic acid, as outlined
in this guide, provides a robust framework for its structural elucidation and characterization.
While based on predictive data derived from fundamental principles and analogous
compounds, the methodologies and expected spectral features presented here offer a reliable
foundation for researchers. The combination of NMR, IR, MS, and UV-Vis spectroscopy Yields
a complete picture of the molecule's connectivity, functional groups, molecular weight, and
electronic properties. This in-depth understanding is essential for the quality control and
rational application of this compound in scientific and industrial endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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